molecular formula C10H7BrO2S B1601675 Methyl 3-bromobenzo[b]thiophene-2-carboxylate CAS No. 34128-30-8

Methyl 3-bromobenzo[b]thiophene-2-carboxylate

Cat. No.: B1601675
CAS No.: 34128-30-8
M. Wt: 271.13 g/mol
InChI Key: XFONNRDVFHFOGX-UHFFFAOYSA-N
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Description

Methyl 3-bromobenzo[b]thiophene-2-carboxylate is an organic compound belonging to the class of benzo[b]thiophenes. This compound is characterized by the presence of a bromine atom at the third position and a carboxylate ester group at the second position of the benzo[b]thiophene ring. It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.

Properties

IUPAC Name

methyl 3-bromo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFONNRDVFHFOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481885
Record name Methyl 3-bromobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34128-30-8
Record name Methyl 3-bromobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Benzo[b]thiophene-2-carboxylic Acid

A widely reported and reliable method to prepare methyl 3-bromobenzo[b]thiophene-2-carboxylate begins with the bromination of benzo[b]thiophene-2-carboxylic acid, followed by esterification.

Procedure:

  • Starting Material: Benzo[b]thiophene-2-carboxylic acid (commercially available).
  • Reagents: Bromine, sodium acetate, and glacial acetic acid.
  • Conditions: The reaction mixture is stirred at 55–60 °C under an inert nitrogen atmosphere for 24 hours.
  • Workup: After completion, the mixture is poured into ice water, precipitating 3-bromobenzo[b]thiophene-2-carboxylic acid, which is filtered, washed, and recrystallized from hot acetone.
  • Yield: Approximately 50% isolated yield.
  • Characterization: Melting point 279–281 °C; confirmed by ^1H NMR and ^13C NMR spectra and mass spectrometry (m/z 257 [M+1]).
Step Reagents/Conditions Product Yield (%) Notes
Bromination Br2, NaOAc, AcOH, 55-60 °C, 24 h, N2 3-Bromobenzo[b]thiophene-2-carboxylic acid 50 Inert atmosphere required

Analysis:
This bromination selectively introduces bromine at the 3-position of the benzo[b]thiophene ring due to electronic and steric directing effects. Sodium acetate acts as a buffering agent to moderate acidity, preventing over-bromination or decomposition.

Esterification to Methyl Ester

Following bromination, the carboxylic acid group is converted to the methyl ester to form this compound.

Common Methods:

  • Acid-Catalyzed Esterification: Treatment of 3-bromobenzo[b]thiophene-2-carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
  • Alternative: Use of methylating agents such as diazomethane for mild esterification.

This step is generally straightforward and yields the methyl ester in high purity, suitable for further synthetic applications.

Direct Cyclocondensation Route from Halobenzonitriles and Methyl Thioglycolate

An alternative and efficient synthetic route involves the cyclocondensation of halogenated benzonitriles with methyl thioglycolate under basic conditions.

Key Features:

  • Starting Materials: 5-bromo-2-fluorobenzonitrile or 2-fluoro-5-nitrobenzonitrile.
  • Reagents: Methyl thioglycolate and triethylamine as base.
  • Solvent: Dry dimethyl sulfoxide (DMSO).
  • Conditions: Microwave irradiation at 130 °C for 11 minutes or conductive heating at 100 °C for 2 hours.
  • Yield: High yields reported (up to 95%).
  • Workup: Reaction mixture poured into ice-water, product isolated by filtration.
Step Reagents/Conditions Product Yield (%) Notes
Cyclocondensation Methyl thioglycolate, Et3N, DMSO, 130 °C, microwave, 11 min This compound (via 3-aminobenzo[b]thiophene intermediate) 94-95 Rapid, high-yielding method

Mechanistic Insight:
This method proceeds via nucleophilic aromatic substitution of fluorine by the thiol group of methyl thioglycolate, followed by intramolecular cyclization to form the benzo[b]thiophene core. The process is facilitated by the electron-withdrawing nitro or halogen substituents that activate the aromatic ring.

Halogenation of Preformed Methyl Benzo[b]thiophene-2-carboxylate

Another approach involves the bromination of methyl benzo[b]thiophene-2-carboxylate directly:

  • Reagents: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Conditions: Controlled temperature to avoid polysubstitution.
  • Outcome: Selective bromination at the 3-position.
  • Follow-up: Purification by chromatography to isolate the desired this compound.

Industrial and Microwave-Assisted Synthesis

Industrial methods favor continuous flow reactors for scalability and reproducibility. Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times while maintaining or improving yields, particularly in the cyclocondensation route.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Bromination + Esterification Benzo[b]thiophene-2-carboxylic acid Br2, NaOAc, AcOH, 55-60 °C, 24 h; then MeOH + acid catalyst ~50 Simple, uses commercially available acid Moderate yield, long reaction time
Cyclocondensation (Microwave) 5-Bromo-2-fluorobenzonitrile + methyl thioglycolate Et3N, DMSO, 130 °C, microwave, 11 min 94-95 Rapid, high yield, scalable Requires microwave equipment
Direct Bromination of Ester Methyl benzo[b]thiophene-2-carboxylate Br2 or NBS, catalyst, controlled temp Variable Direct, fewer steps Requires careful control to avoid over-bromination

Research Findings and Notes

  • The cyclocondensation method is notable for its efficiency and mild conditions, providing high yields and purity, making it attractive for both research and industrial synthesis.
  • Bromination of the acid precursor is classical but less efficient and requires longer reaction times and careful control of conditions to avoid side reactions.
  • Microwave-assisted synthesis enhances reaction kinetics and can be applied to related benzo[b]thiophene derivatives, demonstrating versatility.
  • The bromine atom at the 3-position is crucial for subsequent functionalization, such as Suzuki coupling, enabling the synthesis of diverse derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. This reactivity enables the introduction of diverse functional groups:

Key Example :
In a study by PMC, 3-bromobenzo[b]thiophene derivatives were synthesized and subsequently reacted with 3,4,5-trimethoxyaniline to form 3-anilinobenzo[b]thiophenes (Figure 1). The substitution involved copper-mediated catalysis, though exact conditions (e.g., solvent, temperature) were not explicitly detailed .

General Reaction Pathway :

3-Bromo derivative+Nucleophile (e.g., amine)Cu catalyst3-Substituted benzo[b]thiophene\text{3-Bromo derivative} + \text{Nucleophile (e.g., amine)} \xrightarrow{\text{Cu catalyst}} \text{3-Substituted benzo[b]thiophene}

Reagents and Conditions :

  • Nucleophiles : Amines, thiols, or alkoxides.

  • Catalysts : Copper(I) bromide or palladium complexes.

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO).

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation:

Suzuki-Miyaura Coupling

This reaction pairs the 3-bromo derivative with boronic acids to form biaryl structures, critical in pharmaceutical synthesis.

Example :
A derivative of 3-bromobenzo[b]thiophene-2-carboxylate underwent Suzuki coupling with 4-methoxyphenylboronic acid, yielding a biaryl product with retained ester functionality .

Typical Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base : K₂CO₃ or NaHCO₃.

  • Solvent : Toluene/ethanol mixture.

Reaction Equation :

3-Bromo derivative+Ar-B(OH)2Pd catalyst3-Arylbenzo[b]thiophene\text{3-Bromo derivative} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{3-Arylbenzo[b]thiophene}

Reduction and Functional Group Transformations

While direct reduction of the ester group is not explicitly documented in allowed sources, analogous reactions suggest:

Ester Reduction :
The methyl ester can be reduced to a primary alcohol using LiAlH₄ under anhydrous conditions:

RCOOR’LiAlH4RCH2OH\text{RCOOR'} \xrightarrow{\text{LiAlH}_4} \text{RCH}_2\text{OH}

Selectivity Note :
Reduction typically requires careful control to avoid side reactions with the thiophene ring.

Industrial and Synthetic Considerations

  • Scalability : Continuous flow reactors enhance yield and purity in large-scale bromination and coupling steps .

  • Microwave Assistance : Reduces reaction times for substitution and esterification steps.

This compound’s reactivity profile underscores its utility in synthesizing complex molecules for drug discovery and materials science. Further exploration of its coupling and substitution mechanisms could unlock novel applications.

Scientific Research Applications

Chemical Synthesis

Methyl 3-bromobenzo[b]thiophene-2-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its structural features make it suitable for various chemical transformations, including:

  • Formation of Heterocycles : The compound can undergo cyclization reactions to form various heterocyclic compounds, which are essential in medicinal chemistry.
  • Coupling Reactions : The bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds, which is vital in constructing larger molecular frameworks.

Pharmaceutical Applications

In the pharmaceutical domain, this compound is utilized as a precursor in the synthesis of bioactive compounds and enzyme inhibitors. Notable applications include:

  • Kinase Inhibitors : Research has demonstrated its potential in developing inhibitors targeting various kinases, such as LIMK and PIM kinases, which are implicated in cancer progression .
  • Therapeutic Agents : The compound is investigated for its ability to modulate biological pathways, making it a candidate for drugs aimed at treating inflammatory conditions and cancers .

Agrochemical Development

The compound's unique properties also lend themselves to applications in agrochemicals:

  • Pesticides and Herbicides : this compound can be modified to create effective agrochemical agents that enhance crop protection against pests and diseases.

Material Science

In material science, this compound is explored for its potential in developing novel materials:

  • Organic Semiconductors : Its structural characteristics make it suitable for use in organic electronics and photovoltaic devices.
  • Polymers and Dyes : The compound can be incorporated into polymer matrices or dye formulations, contributing to advancements in materials with specific optical or electronic properties .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound across various fields:

Case Study 1: Kinase Inhibition

A study focused on the synthesis of derivatives from this compound revealed their efficacy as inhibitors of LIMK1, demonstrating significant effects on actin polymerization and tumor cell metastasis prevention .

Case Study 2: Microwave-Assisted Synthesis

Research has shown that microwave-assisted methods provide rapid access to derivatives of this compound with high yields (up to 96%). This technique enhances reaction efficiency and scalability for industrial applications .

Data Table: Summary of Applications

Application AreaSpecific UsesResearch Findings
Chemical SynthesisBuilding block for organic moleculesEssential for heterocycle formation
PharmaceuticalPrecursor for kinase inhibitorsEffective against LIMK and PIM kinases
AgrochemicalDevelopment of pesticidesEnhances crop protection
Material ScienceOrganic semiconductors, polymersPotential in electronic devices

Mechanism of Action

The mechanism of action of methyl 3-bromobenzo[b]thiophene-2-carboxylate depends on its specific application. In coupling reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, its activity is often related to its ability to interact with specific enzymes or receptors, modulating their function and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromobenzo[b]thiophene-2-carboxylate is unique due to the presence of the bromine atom, which makes it highly reactive in substitution and coupling reactions. This reactivity allows for the efficient synthesis of a wide range of derivatives, making it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 3-bromobenzo[b]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and inflammation. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10H7BrO2S. The compound features a benzothiophene core with a bromine atom at the 3-position and a carboxylate ester at the 2-position, which contributes to its reactivity and biological properties.

Anticancer Properties

Research indicates that derivatives of benzo[b]thiophenes exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications at specific positions on the benzothiophene ring have been shown to enhance activity dramatically. In particular, the introduction of substituents at the C-6 position has resulted in compounds with nanomolar activity against cancer cells. For example, one study demonstrated that compounds with a methyl group at this position exhibited IC50 values as low as 0.31 nM against HeLa cells, indicating potent anticancer properties .

Table 1: Antiproliferative Activity of Benzo[b]thiophene Derivatives

Compound IDPosition of Methyl GroupIC50 (nM)Cell Line
4fC-60.31HeLa
4gC-60.45MCF-7
4eC-51800HT-29
4dC-4>8000A549

The mechanism by which this compound exerts its biological effects appears to involve inhibition of tubulin polymerization, which is critical for cancer cell division. This inhibition leads to cell cycle arrest and ultimately apoptosis in cancer cells without significantly affecting normal lymphocytes, suggesting a degree of selectivity that is desirable in anticancer therapies .

Inflammation and Other Activities

Beyond its anticancer properties, this compound has been investigated for its role in modulating inflammatory pathways. Compounds with similar structures have been identified as inhibitors of mitogen-activated protein kinases (MAPKs), which are pivotal in inflammatory signaling pathways. In particular, selective inhibition of MK2, a downstream target in the MAPK pathway, has shown promise in reducing inflammatory responses associated with diseases such as rheumatoid arthritis .

Case Studies

Case Study 1: Antiproliferative Effects in Vivo

A study involving Balb/c mice demonstrated that a derivative similar to this compound significantly inhibited the growth of hepatocellular carcinoma when administered at micromolar concentrations. The compound was well-tolerated and did not exhibit overt toxicity, underscoring its potential as a therapeutic agent .

Case Study 2: Selective Cytotoxicity

In another investigation focusing on the selectivity of these compounds, it was found that certain derivatives did not induce cell death in normal human lymphocytes while effectively targeting various cancer cell lines. This selectivity is crucial for reducing side effects typically associated with traditional chemotherapeutics .

Q & A

Q. What are the common synthetic routes for Methyl 3-bromobenzo[b]thiophene-2-carboxylate?

Q. How is this compound characterized structurally?

Methodological Answer: Structural confirmation relies on multi-spectral analysis:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyl at ~δ 165 ppm) .
  • X-ray Crystallography : SHELXT software resolves crystal structures, confirming bromine positioning and molecular packing .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Br at ~550 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing bromine at the 3-position of benzo[b]thiophene?

Methodological Answer: Bromine placement is sensitive to steric and electronic factors. Key optimizations include:

  • Temperature Control : Diazotization at 0°C minimizes side reactions .
  • Catalyst Selection : Pd(OAc)₂ with BINAP ligand enhances coupling efficiency in amination .
  • Solvent Systems : Polar aprotic solvents (DMF, MeCN) improve reagent solubility and reaction homogeneity .

Q. What are the challenges in analyzing biological activity of this compound derivatives?

Methodological Answer: Challenges include:

  • Target Identification : Limited understanding of biological targets due to scaffold complexity .
  • Bioactivity Contradictions : Bromine’s electron-withdrawing effects may enhance binding to kinases but reduce solubility. Comparative studies with non-brominated analogs are critical .
  • Metabolic Stability : Evaluate via microsomal assays; bromine can slow oxidative metabolism but may increase toxicity .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Q. What computational tools are used to predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models interactions with STAT3 or kinase domains, highlighting bromine’s role in hydrophobic pocket binding .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br⋯H contacts) in crystal structures .
  • DFT Calculations : Predicts electrophilic/nucleophilic regions using Gaussian09 at the B3LYP/6-311++G(d,p) level .

Data Contradictions and Resolutions

Q. Why do reported yields for similar brominated thiophene derivatives vary across studies?

Resolution: Variations arise from:

  • Purification Methods : HPLC vs. column chromatography (e.g., 80% yield via HPLC vs. 60% via silica gel) .
  • Catalyst Loading : Pd(OAc)₂ at 5 mol% vs. 2 mol% alters efficiency .
  • Substrate Purity : Commercial 3-aminobenzo[b]thiophene derivatives often require pre-purification .

Future Research Directions

  • Mechanistic Elucidation : Time-resolved spectroscopy to track bromine’s role in transition states .
  • Hybrid Derivatives : Combine bromine with trifluoromethyl groups to enhance bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-bromobenzo[b]thiophene-2-carboxylate
Reactant of Route 2
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Methyl 3-bromobenzo[b]thiophene-2-carboxylate

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